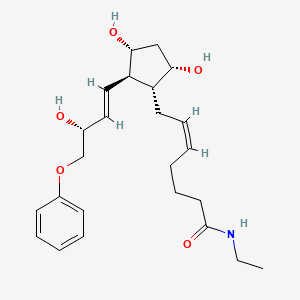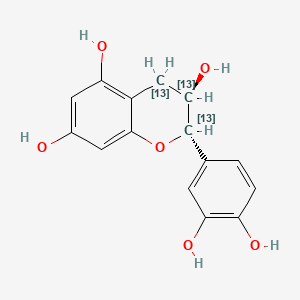
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one: is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a chlorine atom at the fourth position and a methoxy group at the fifth position on the benzothiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroaniline and 5-methoxy-2-mercaptobenzothiazole.
Formation of Intermediate: The reaction between 4-chloroaniline and 5-methoxy-2-mercaptobenzothiazole in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid.
Major Products Formed
Substitution Reactions: Substituted benzothiazoles with various functional groups.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Schiff bases or other condensation products.
科学的研究の応用
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.
Biological Studies: It is used as a probe or marker in various biological assays to study enzyme activity, protein interactions, and cellular processes.
Industrial Applications: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one can be compared with other benzothiazole derivatives, such as:
4-Chloro-1,3-benzothiazol-2(3H)-one: Lacks the methoxy group at the fifth position, which may affect its chemical reactivity and biological activity.
5-Methoxy-1,3-benzothiazol-2(3H)-one:
2-Amino-4-chloro-5-methoxy-1,3-benzothiazole: Contains an amino group at the second position, which can significantly alter its chemical properties and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
113206-08-9 |
|---|---|
分子式 |
C8H6ClNO2S |
分子量 |
215.651 |
IUPAC名 |
4-chloro-5-methoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C8H6ClNO2S/c1-12-4-2-3-5-7(6(4)9)10-8(11)13-5/h2-3H,1H3,(H,10,11) |
InChIキー |
COXVUNARAGQCMT-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)SC(=O)N2)Cl |
同義語 |
2(3H)-Benzothiazolone,4-chloro-5-methoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate](/img/structure/B571676.png)



